3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate, also known as URB937 [], is a synthetic compound belonging to the class of O-aryl carbamates []. It is a potent and peripherally restricted inhibitor of the enzyme fatty acid amide hydrolase (FAAH) [, , ]. URB937 has been extensively studied in preclinical models for its potential to modulate endocannabinoid signaling, particularly in the context of pain and inflammation [, , ].
The synthesis of 3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate (URB937) can be achieved through a multi-step process involving modifications to the biphenyl region of its parent compound, cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester (URB937) []. The specific synthetic route and reaction conditions can vary, but typically involve:
Detailed synthetic procedures and optimization strategies for URB937 and its analogs can be found in research articles focusing on the development of novel FAAH inhibitors [].
Beyond its synthesis, 3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate's reactivity is primarily centered around its ability to inhibit FAAH. This inhibition occurs through a covalent mechanism, where the carbamate group of URB937 interacts with the catalytic serine residue of FAAH, forming a stable carbamoylated enzyme complex []. This interaction effectively blocks the enzyme's active site, preventing it from hydrolyzing its natural substrates, anandamide and 2-arachidonoylglycerol [].
3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate acts as a potent and selective inhibitor of FAAH, primarily in peripheral tissues []. Its mechanism of action involves:
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7